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For Researchers, Scientists, and Drug Development Professionals

Abstract
Flusilazole, a broad-spectrum organosilicon triazole fungicide, is utilized for the control of

fungal diseases in various agricultural crops.[1][2] Its mechanism of action involves the

inhibition of the lanosterol 14 alpha-demethylase (CYP51) enzyme, a critical component in

fungal sterol biosynthesis.[1][3] However, its potential interaction with mammalian enzyme

systems necessitates a thorough evaluation of its toxicological profile.[3][4] This document

provides a comprehensive technical overview of the toxicological data for Flusilazole, including

its acute, sub-chronic, and chronic toxicity, as well as its effects on reproduction, development,

and the nervous system. The information is compiled from studies conducted on various animal

models and is intended to serve as a critical resource for researchers, scientists, and

professionals in drug development.

Chemical Identity
ISO Common Name: Flusilazole[2]

Chemical Name (IUPAC): bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-l-ylmethyl)silane[2]

CAS Number: 85509-19-9[2][5]
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Molecular Formula: C₁₆H₁₅F₂N₃Si[2]

Molecular Weight: 315.4 g/mol [2]

Chemical Structure:
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Figure 1: Chemical Structure of Flusilazole.

Mechanism of Action and Toxicokinetics
Flusilazole's primary mode of action as a fungicide is the inhibition of sterol 14α-demethylase

(CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[1][6] Ergosterol is a vital

component of the fungal cell membrane; its depletion disrupts membrane integrity and function,

ultimately leading to cell death.[3] In mammals, Flusilazole can also interact with cytochrome

P450 enzymes, which may underlie some of its toxic effects.[4] One potential mechanism

involves the inhibition of CYP26B1, which can disrupt retinoic acid (RA) signaling, a critical

pathway in embryonic development.[4]
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Figure 2: Flusilazole's mechanism of action in fungi and a potential pathway for mammalian

toxicity.
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In toxicokinetic studies in rats, orally administered Flusilazole was rapidly and extensively

absorbed (up to 80%) and subsequently excreted, primarily within 96 hours.[5][7] Excretion

occurs through both urine and feces, with the route depending on the radiolabel position.[7]

The compound is extensively metabolized, with the parent compound accounting for only a

small fraction (2-11%) of the administered dose.[7] There is a low potential for accumulation in

tissues.[5][7]

Toxicological Profile
Acute Toxicity
Flusilazole exhibits slight to moderate acute toxicity via the oral route in rats and minimal

toxicity via dermal or inhalation routes in rats and rabbits.[5] Clinical signs following oral

administration include weight loss, weakness, lethargy, and at higher doses, prostration,

salivation, labored breathing, and convulsions.[5]

Table 1: Acute Toxicity of Flusilazole

Species Route Parameter Value Reference

Rat Oral LD₅₀ 674 mg/kg bw [8][9]

Rat Oral LD₅₀
672–1216 mg/kg

bw
[7]

Rat Dermal LD₅₀ > 2000 mg/kg bw [5][7][9]

Rabbit Dermal LD₅₀ > 2000 mg/kg bw [7]

Rat Inhalation (4h) LC₅₀ 2.7–3.7 mg/L [5]

| Rat | Inhalation (4h) | LC₅₀ | 6.8–7.7 mg/L |[7] |

Short-Term and Subchronic Toxicity
Repeated-dose studies in mice, rats, and dogs have identified the liver and urinary bladder as

primary target organs.[5][10] Observed effects include hepatocellular hypertrophy, fatty change,

and urothelial hyperplasia.[10] In a 1-year study in dogs, which were the most sensitive
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species, effects included liver histopathology, lymphoid hyperplasia in the gastric mucosa, and

changes in clinical chemistry.[5]

Table 2: Short-Term and Subchronic Toxicity of Flusilazole

Species
Study
Duration

Route NOAEL LOAEL
Key
Effects at
LOAEL

Referenc
e

Mouse 90 days Dietary

75 ppm
(≈12
mg/kg/da
y)

225 ppm
(≈36
mg/kg/da
y)

Liver
lesions

[10]

Rabbit 21 days Dermal
5

mg/kg/day

25

mg/kg/day

Diffuse

epidermal

hyperplasia

/thickening

[5]

| Dog | 1 year | Dietary | 20 ppm (0.7 mg/kg/day) | 75 ppm (2.4 mg/kg/day) | Liver

histopathology, gastric hyperplasia, clinical chemistry changes |[5] |

Chronic Toxicity and Carcinogenicity
Long-term studies have confirmed the liver and bladder as target organs.[7] Carcinogenic

effects have been observed in rodents at high exposure levels, including bladder tumors in rats

and liver tumors in mice.[6][11] These tumors appeared in the presence of significant chronic

toxicity in the target organs.[11] The World Health Organization (WHO) concluded there is no

carcinogenic concern at levels relevant to dietary exposure.[7]

Table 3: Chronic Toxicity and Carcinogenicity of Flusilazole
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Species
Study
Duration

Route
Paramete
r

Value
(mg/kg/da
y)

Key
Effects

Referenc
e

Mouse
18
months

Dietary
NOAEL
(Toxicity)

3.4 - [5]

LOAEL

(Toxicity)
27

Liver and

bladder

toxicity

[5]

NOAEL

(Carcinoge

nicity)

36

(females)

No

oncogenic

potential

under

study

conditions

[5]

Rat 2 years Dietary
NOAEL

(Toxicity)
2 - [5]

LOAEL

(Toxicity)
10

Liver and

bladder

toxicity

[5]

NOAEL

(Carcinoge

nicity)

14.8 - [5]

| | | | LOAEL (Carcinogenicity) | 30.8 | Bladder tumors |[5] |

Genotoxicity
Flusilazole has been evaluated in a comprehensive range of in vitro and in vivo genotoxicity

assays. The majority of these studies, conducted in mammalian and microbial systems, have

shown no evidence of genotoxic potential.[5][7] The WHO concluded that Flusilazole is

unlikely to be genotoxic.[7] However, one study using the Allium cepa (onion root) test reported

genotoxic effects, including chromosomal abnormalities and an increase in necrotic cells.[12]
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Reproductive and Developmental Toxicity
Flusilazole is considered a reproductive and developmental toxicant.[6][13] In multi-generation

studies in rats, effects at high doses included increased gestation length and maternal mortality

during parturition.[7] Developmental studies in rats and rabbits revealed maternal toxicity, such

as reduced body-weight gain, and embryofetal toxicity.[5] In rats, skeletal anomalies were

observed, while in rabbits, increased abortions and resorptions occurred at maternally toxic

doses.[5] There was no evidence of teratogenicity in rabbits.[5][7]

Table 4: Reproductive and Developmental Toxicity of Flusilazole
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Species
Study
Type

Route
Paramete
r

Value
(mg/kg/da
y)

Key
Effects

Referenc
e

Rat

2-
Generatio
n
Reproduc
tion

Dietary
Parental
NOAEL

4.04

Reduced
body-
weight
gain in F1
females

[5]

Offspring

NOAEL
4.04

Reduced

live pups,

decreased

growth at

LOAEL

[5]

Reproducti

on NOAEL
4.04

Increased

gestation

length at

LOAEL

[5]

Rat
Developme

ntal
Gavage

Maternal

NOAEL
2

Reduced

body-

weight

gain,

decreased

food

consumptio

n

[5]

Embryo/fet

al NOAEL
2

Skeletal

anomalies

at LOAEL

[5]

Rabbit
Developme

ntal
Gavage

Maternal

NOAEL
7

Clinical

signs,

abortion,

resorption

at LOAEL

[5][7]
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| | | | Embryo/fetal NOAEL | 7 | Increased resorption at LOAEL |[5][7] |

Neurotoxicity
While not a primary endpoint in many regulatory studies, evidence suggests Flusilazole may

possess neurotoxic potential. In vitro studies using differentiated SH-SY5Y human

neuroblastoma cells demonstrated that high concentrations of Flusilazole induced cytotoxicity,

reduced cell viability, and negatively affected neurite growth, indicating a potential for causing

neuronal degeneration.[1][3][14] Studies in zebrafish larvae also showed that Flusilazole
exposure induced neurotoxicity, in addition to other developmental defects.[15] Furthermore, a

metabolite, 1,2,4-triazole, has been shown to cause neurotoxicity in mice and rats.[16]

Experimental Protocols
Detailed experimental protocols are critical for the interpretation and replication of toxicological

studies. The studies cited in this guide were generally conducted in compliance with Good

Laboratory Practice (GLP) and relevant OECD test guidelines.

Example Protocol: Chronic Toxicity/Carcinogenicity
Study (Based on OECD TG 452)
This section outlines a representative methodology for a long-term study, such as the 2-year rat

study referenced.
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General Workflow for a Chronic Toxicity Study

Phase 1: Preparation & Dosing

Phase 2: In-Life Monitoring (24 months)

Phase 3: Terminal Procedures & Analysis

Animal Selection
(e.g., Crl:CD rats)

Acclimation Period

Randomization into
Dose Groups (e.g., 0, 50, 250, 750 ppm)

Dietary Administration
(Flusilazole mixed in feed)

Daily Clinical Observations
(Mortality, Morbidity)

Weekly/Bi-weekly
Body Weight & Food Consumption

Periodic Blood Collection
(Hematology, Clinical Chemistry)

Regular Palpation for Masses

Gross Necropsy
(All animals)

Organ Weight Measurement

Tissue Collection & Fixation
Microscopic Examination

Statistical Analysis
(e.g., ANOVA, Dunnett's test)

Determination of
NOAEL & LOAEL
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Figure 3: A representative experimental workflow for a chronic toxicity and carcinogenicity

study.

Test System: Crl:CD(SD)BR rats, typically 80-100 animals per sex per group.

Administration: Flusilazole (e.g., 96.5% purity) is mixed into the diet at various

concentrations (e.g., 0, 50, 250, 750 ppm).[5]

Duration: 24 months.

In-Life Assessments:

Clinical Observations: Conducted daily for signs of toxicity, morbidity, and mortality.

Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly

thereafter.

Ophthalmology: Examinations performed prior to the study and at termination.

Clinical Pathology: Blood samples collected at 6, 12, 18, and 24 months for hematology

and clinical chemistry analysis. Urine samples are collected for urinalysis.

Terminal Assessments:

Gross Necropsy: All animals, including those that die intercurrently, undergo a full

necropsy.

Organ Weights: Key organs (e.g., liver, kidneys, brain, bladder) are weighed.

Histopathology: A comprehensive list of tissues from all animals in the control and high-

dose groups are examined microscopically. Target organs (e.g., liver, bladder) and all

gross lesions from all animals are also examined.

Data Analysis: Statistical methods are used to compare dose groups to the control group to

determine statistically significant treatment-related effects. The No-Observed-Adverse-Effect

Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are established.
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Safety and Regulatory Information
Based on the toxicological database, regulatory bodies have established health-based

guidance values for Flusilazole.

Acceptable Daily Intake (ADI): The WHO established an ADI of 0–0.007 mg/kg bw.[5] This

was based on the NOAEL of 0.7 mg/kg bw per day from a 1-year dog study, with a 100-fold

safety factor applied.[5]

Acute Reference Dose (ARfD): An ARfD of 0.02 mg/kg bw was established.[5] This was

based on the NOAEL of 2 mg/kg bw per day for skeletal anomalies in a rat developmental

toxicity study, with a 100-fold safety factor.[5]

Hazard Classification: Flusilazole is classified as harmful if swallowed and is suspected of

causing cancer and may damage fertility or the unborn child.[8][9]

Flusilazole Exposure

Acute Toxicity
(Oral LD50: 674 mg/kg, rat)

Chronic Toxicity
(Target Organs: Liver, Bladder)

Reproductive Toxicity
(Increased gestation length)

Developmental Toxicity
(Skeletal anomalies, resorptions)

Neurotoxicity
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Figure 4: Logical summary of Flusilazole's key toxicological endpoints and derived guidance

values.
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Conclusion
Flusilazole is a fungicide with a well-characterized toxicological profile. It is slightly to

moderately acutely toxic. The primary target organs upon repeated exposure are the liver and

urinary bladder. At high doses, it has demonstrated carcinogenic potential in rodents.

Flusilazole is also a reproductive and developmental toxicant, causing effects such as

increased gestation length and skeletal anomalies in offspring at maternally toxic dose levels.

Emerging in vitro and in vivo data also suggest a potential for neurotoxicity. The established

ADI and ARfD provide benchmarks for risk assessment and are derived from the most sensitive

endpoints observed in the comprehensive toxicological database. This guide provides essential

data and context for professionals engaged in research and development where an

understanding of the safety profile of azole compounds is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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